Butyl 4-bromobutanoate

Description

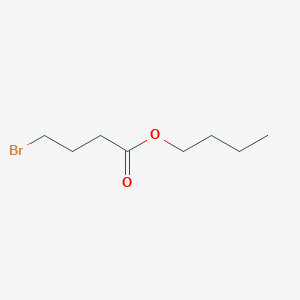

Structure

3D Structure

Properties

IUPAC Name |

butyl 4-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-2-3-7-11-8(10)5-4-6-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIADMYDAWSCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Butyl 4 Bromobutanoate Derivatives

Esterification Pathways

Esterification represents the most direct and common approach for synthesizing Butyl 4-bromobutanoate. This involves the reaction of a carboxylic acid with an alcohol. The specific pathways include direct esterification, catalyzed techniques, and routes starting from lactone precursors.

Direct Esterification of 4-Bromobutanoic Acid

The direct esterification, often referred to as Fischer-Speier esterification, involves reacting 4-bromobutanoic acid with a butyl alcohol in the presence of an acid catalyst. ambeed.comapolloscientific.co.uk This is an equilibrium reaction where the formation of the ester is favored by either using an excess of one reactant (typically the alcohol) or by removing water as it is formed. ambeed.comapolloscientific.co.uk

A common laboratory-scale synthesis involves tert-Butyl 4-bromobutanoate. In this procedure, 4-bromobutanoic acid is dissolved in a solvent like dichloromethane (B109758), followed by the addition of tert-butanol (B103910), a dehydrating agent such as magnesium sulfate (B86663), and a catalytic amount of concentrated sulfuric acid. The mixture is stirred at room temperature for an extended period, typically up to 48 hours, to reach equilibrium. The reaction is then quenched, and the product is isolated through extraction and purified by column chromatography.

Table 1: Representative Conditions for Direct Esterification of 4-Bromobutanoic Acid

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield |

| 4-Bromobutanoic Acid | tert-Butanol | Sulfuric Acid | Dichloromethane | Room Temp, 48h | ~47-60% |

Catalyzed Esterification Techniques

To drive the equilibrium towards the product and increase the reaction rate, various catalysts are employed. The mechanism typically involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. apolloscientific.co.uk

Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (TsOH), are the most common catalysts for Fischer esterification. ambeed.com Concentrated sulfuric acid is particularly effective as it also acts as a dehydrating agent, sequestering the water produced during the reaction.

Lewis Acids: Lewis acids can also catalyze the reaction, although they are less common for simple esterifications.

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Dowex 50Wx8-400), offer advantages like easier separation from the reaction mixture and potential for recycling. wisc.edu These are particularly useful in industrial settings. For instance, studies on the esterification of butyric acid with n-butanol have shown high yields using such resins. wisc.edu

Routes from Gamma-Butyrolactone Precursors

An alternative and efficient route to 4-bromobutanoate esters involves the acid-catalyzed ring-opening of γ-butyrolactone (GBL). This method circumvents the need to handle 4-bromobutanoic acid, which can be unstable. The reaction is typically performed by treating γ-butyrolactone with hydrogen bromide (HBr) in the presence of the desired alcohol.

The synthesis of ethyl 4-bromobutanoate, a close analog, is well-documented and proceeds by reacting γ-butyrolactone with HBr and ethanol. masterorganicchemistry.com A similar procedure can be applied for the synthesis of this compound, where butanol would replace ethanol. The reaction involves the protonation of the lactone's carbonyl oxygen, followed by nucleophilic attack by the bromide ion to open the ring, forming 4-bromobutanoic acid in situ. This intermediate is then immediately esterified by the alcohol present in the reaction mixture. One documented method involves refluxing γ-butyrolactone with a 48% aqueous HBr solution and concentrated sulfuric acid, followed by extraction and purification, yielding the corresponding acid in approximately 65% yield, which can then be esterified. masterorganicchemistry.com Another approach generates HBr in situ from red phosphorus and bromine in a solution of γ-butyrolactone and ethanol, achieving high yields of the ethyl ester. wikipedia.org

Table 2: Synthesis of 4-Bromobutanoic Acid/Esters from γ-Butyrolactone

| Reactants | Reagents | Product | Yield | Reference |

| γ-Butyrolactone | 48% aq. HBr, H₂SO₄ | 4-Bromobutanoic Acid | 65% | masterorganicchemistry.com |

| γ-Butyrolactone, Ethanol | Red Phosphorus, Bromine | Ethyl 4-bromobutanoate | 86% | wikipedia.org |

Advanced Synthetic Strategies

Beyond direct esterification, other synthetic methodologies can be employed to construct this compound structures, often involving multi-step sequences or specialized reagents.

Organometallic Reagent-Mediated Transformations

The direct synthesis of this compound via organometallic transformations is not a standard approach. Organometallic reagents like Grignard (RMgX) and organocuprate (R₂CuLi) reagents are powerful nucleophiles typically used for forming carbon-carbon bonds. masterorganicchemistry.com Their high reactivity and basicity make them generally incompatible with the acidic proton of a carboxylic acid. A Grignard reagent, for example, would simply deprotonate 4-bromobutanoic acid rather than facilitate esterification.

Furthermore, organometallic reagents react readily with esters, but this leads to the formation of alcohols, not other esters. For instance, the reaction of an ester with two equivalents of a Grignard reagent produces a tertiary alcohol. Therefore, the role of organometallic reagents is more relevant in the synthesis of derivatives from this compound (e.g., by displacing the bromide) rather than in the synthesis of the ester itself.

Functional Group Interconversions Leading to this compound Structures

Functional group interconversion (FGI) refers to the transformation of one functional group into another. This strategy can be applied to synthesize this compound from precursors that already contain the basic carbon skeleton.

Halogen Exchange (Finkelstein Reaction): One could synthesize Butyl 4-chlorobutanoate and then convert it to this compound. This is achieved through the Finkelstein reaction, where the chloro-ester is treated with a bromide salt, such as sodium bromide (NaBr), in a solvent like acetone (B3395972). The equilibrium is driven towards the product because sodium chloride is insoluble in acetone and precipitates out.

From Hydroxy Esters: A synthetic route could begin with Butyl 4-hydroxybutanoate. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., TsCl) in the presence of a base like pyridine. This sulfonate ester can then be readily displaced by a bromide ion (from a source like NaBr or LiBr) in an Sₙ2 reaction to yield the final product, this compound. Alternatively, the alcohol can be directly converted to the bromide using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (B44618) (PPh₃).

These FGI strategies offer flexibility in synthesis, allowing for the use of different starting materials and reaction conditions.

Comparative Analysis of Synthetic Efficiencies and Selectivities

A critical evaluation of synthetic routes for this compound derivatives involves a detailed comparison of their efficiencies, primarily measured by reaction yield and kinetics, and their selectivities, which relates to the formation of the desired product over potential byproducts. The optimization of reaction conditions and the implementation of effective purification strategies are paramount in achieving high-purity this compound suitable for its various applications.

Yield Optimization and Reaction Kinetics in Butyl Ester Formation

Research into the synthesis of tert-Butyl 4-bromobutanoate demonstrates a common method involving the reaction of 4-bromobutyric acid with tert-butanol. chemicalbook.com In one procedure, these reactants are dissolved in dichloromethane in the presence of magnesium sulfate and a catalytic amount of concentrated sulfuric acid. chemicalbook.comlookchem.com The mixture is stirred at room temperature for an extended period, typically 48 hours, to reach completion. chemicalbook.comlookchem.com The reported yields for this specific transformation are in the range of 47% to 60%. chemicalbook.comlookchem.com

Table 1: Synthesis Parameters for tert-Butyl 4-bromobutanoate

| Parameter | Condition | Source |

|---|---|---|

| Reactants | 4-Bromobutyric acid, tert-Butanol | chemicalbook.com |

| Solvent | Dichloromethane (CH2Cl2) | chemicalbook.comlookchem.com |

| Catalyst | Concentrated Sulfuric Acid | chemicalbook.comlookchem.com |

| Dehydrating Agent | Magnesium Sulfate | chemicalbook.comlookchem.com |

| Temperature | Room Temperature (25 °C) | chemicalbook.comlookchem.com |

| Reaction Time | 48 hours (2 days) | chemicalbook.comlookchem.com |

| Reported Yield | 47% - 60% | chemicalbook.comlookchem.com |

The kinetics of butyl ester formation, such as in the synthesis of butyl acetate (B1210297) and butyl butyrate, have been studied to understand the influence of various parameters. scielo.org.codoaj.org The reaction rate is significantly affected by temperature, catalyst loading, and the molar ratio of the reactants. ijert.orgresearchgate.net Studies on similar esterification reactions show that increasing the reaction temperature generally increases the reaction rate. ijert.orgresearchgate.net Likewise, adjusting the catalyst concentration can accelerate the reaction, although an optimal level must be determined to avoid unwanted side reactions. scielo.org.coresearchgate.net For instance, in the synthesis of butyl acetate, catalyst loads are typically evaluated in the range of 0.5% to 2% w/w. scielo.org.co

The molar ratio of alcohol to carboxylic acid is another critical variable. Using an excess of one reactant, often the alcohol, can shift the reaction equilibrium to favor the formation of the ester, thereby increasing the conversion of the limiting reactant. ijert.orgresearchgate.net In tert-butanol esterification, studies have shown that increasing the molar ratio of acid to alcohol can lead to higher conversion of the alcohol. researchgate.net The choice of catalyst is also crucial, with options ranging from homogeneous mineral acids like sulfuric acid to heterogeneous catalysts such as ion-exchange resins (e.g., Amberlyst 15) and amino acid-functionalized heteropolyacids, which offer advantages in terms of separation and reusability. ijert.orgdoaj.orgresearchgate.net Kinetic models, such as the pseudo-homogeneous model, are often employed to describe the reaction behavior and predict outcomes under different conditions. ijert.org

Evaluation of Byproduct Formation and Purification Methodologies

In the acid-catalyzed synthesis of this compound, particularly when using tert-butanol, the formation of byproducts can reduce the yield and purity of the final product. A common side reaction is the acid-catalyzed dehydration of the alcohol, which in the case of tert-butanol, would yield isobutylene. researchgate.net Other potential impurities include unreacted starting materials, namely 4-bromobutanoic acid and butanol.

Effective purification methodologies are therefore essential to isolate the desired ester. The purification process typically begins after the reaction is complete. A standard workup procedure involves quenching the reaction with a basic aqueous solution, such as saturated sodium bicarbonate, to neutralize the acidic catalyst and any remaining 4-bromobutanoic acid. chemicalbook.com

Following neutralization, the product is extracted from the aqueous phase into an organic solvent like dichloromethane. chemicalbook.com The organic layer is then washed, often with a saturated sodium chloride solution (brine), to remove water-soluble impurities. The organic extract is subsequently dried over an anhydrous drying agent, such as anhydrous sodium sulfate, to remove residual water. chemicalbook.com

The final step in purification involves the removal of the solvent and separation of the target compound from any remaining non-volatile impurities. For this compound, this is commonly achieved through medium pressure silica (B1680970) gel column chromatography. chemicalbook.com This technique separates compounds based on their polarity. A specific eluent system, such as a 50/50 mixture of n-hexane and ethyl acetate, is used to pass the crude product through the silica gel, allowing for the isolation of the purified tert-Butyl 4-bromobutanoate. chemicalbook.com

Table 2: Purification Steps for tert-Butyl 4-bromobutanoate

| Step | Reagent/Method | Purpose | Source |

|---|---|---|---|

| Quenching | Saturated aqueous sodium bicarbonate | Neutralize acid catalyst and unreacted carboxylic acid | chemicalbook.com |

| Extraction | Dichloromethane | Separate the organic product from the aqueous layer | chemicalbook.com |

| Washing | Saturated sodium chloride solution (brine) | Remove water-soluble impurities | chemicalbook.com |

| Drying | Anhydrous sodium sulfate | Remove residual water from the organic phase | chemicalbook.com |

| Final Purification | Medium pressure silica gel column chromatography | Isolate the final product from byproducts and non-volatile impurities | chemicalbook.com |

Reactivity and Mechanistic Investigations of Butyl 4 Bromobutanoate

Nucleophilic Substitution Reactions

The presence of a bromine atom, a good leaving group, on the terminal carbon of the butanoate chain renders this position susceptible to attack by nucleophiles. This makes the compound an effective alkylating agent, capable of introducing a four-carbon ester-containing chain into various molecules.

Butyl 4-bromobutanoate serves as a key substrate in nucleophilic substitution reactions, functioning as a four-carbon building block. The bromine atom enhances the electrophilic character of the adjacent carbon, facilitating its use as an alkylating agent to modify molecular structures. cymitquimica.cominnospk.com This is a foundational reaction for creating more complex organic molecules. innospk.com

In a typical SN2 reaction, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond. A variety of nucleophiles can be employed in this process, leading to a diverse range of substituted butanoic acid derivatives.

One illustrative example involves the O-alkylation of a phenol. In a reaction involving the closely related tert-butyl 4-bromobutanoate, a solution of methyl 3-(4-hydroxyphenyl)propionate is treated with the bromoester in the presence of a base like potassium carbonate in acetonitrile. The reaction mixture is heated to reflux, resulting in the formation of an ether linkage. nih.gov This process demonstrates the utility of 4-bromobutanoate esters in attaching a butoxy-ester chain to a target molecule.

| Reactant 1 | Reactant 2 | Base | Solvent | Condition | Product |

| Methyl 3-(4-hydroxyphenyl)propionate | tert-Butyl 4-bromobutanoate | Potassium Carbonate (K₂CO₃) | Acetonitrile | Reflux | Methyl 3-(4-(4-(tert-butoxy)-4-oxobutoxy)phenyl)propanoate |

This table presents a representative alkylation reaction using a 4-bromobutanoate ester, based on a documented procedure. nih.gov

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents near the reaction center. wikipedia.org In the case of this compound, the ester group can influence the rate and pathway of nucleophilic substitution at the C-Br bond.

The n-butyl group of the ester presents a moderate level of steric bulk. While less significant than the highly hindered tert-butyl group, which is known to influence reactivity due to its size, the n-butyl chain still occupies space and can affect the approach of a nucleophile to the electrophilic carbon. cymitquimica.com In an SN2 reaction, the nucleophile must approach the carbon atom from the side opposite to the leaving group. The conformation of the butyl chain can partially obstruct this pathway, potentially slowing the reaction rate compared to a smaller ester like a methyl or ethyl ester.

However, the four-carbon chain separating the ester group from the bromine atom provides considerable flexibility, mitigating the steric influence to a large extent. The primary steric considerations in these reactions typically arise from the nucleophile's structure or the substrate's branching closer to the reaction site. Therefore, for most nucleophiles, the steric effect of the n-butyl ester group on the alkylation reaction is minimal, and the reaction proceeds efficiently. The greater resistance to certain transformations is more pronounced in thioester analogues. rsc.org

Ester Cleavage and Transformation Studies

The butanoate ester moiety of the molecule can undergo cleavage under both acidic and basic conditions. This reaction, known as hydrolysis, breaks the ester bond to yield butanol and 4-bromobutanoic acid or its carboxylate salt. The conditions of the hydrolysis determine the mechanism and the final products.

Under acidic conditions, typically in the presence of a strong acid and water, the butyl ester can be hydrolyzed to the corresponding carboxylic acid. This process is a form of deprotection, unmasking the carboxylic acid functionality. acsgcipr.org

The mechanism for the acid-catalyzed hydrolysis of a primary alkyl ester like this compound generally proceeds through the AAC2 pathway. This involves:

Protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack.

Attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking water molecule to one of the oxygen atoms of the original ester.

Elimination of butanol, regenerating the protonated carbonyl group.

Deprotonation to yield the final carboxylic acid product, 4-bromobutanoic acid, and release the acid catalyst.

While this is the standard pathway for n-butyl esters, it is noteworthy that tert-butyl esters, often used as protecting groups, cleave via a different, AAL1 mechanism. acsgcipr.org In that case, the stability of the resulting tert-butyl carbocation favors a unimolecular cleavage of the alkyl-oxygen bond. researchgate.net Lewis acids such as zinc bromide (ZnBr₂) have also been employed for the chemoselective deprotection of tert-butyl esters. semanticscholar.org

Base-catalyzed hydrolysis, or saponification, is a common transformation for esters. This reaction is typically irreversible because the final product is a carboxylate salt, which is deprotonated and thus unreactive towards the alcohol by-product. The reaction of this compound with a strong base, such as sodium hydroxide (NaOH), in an aqueous or alcoholic solution yields butanol and sodium 4-bromobutanoate.

The accepted mechanism for this transformation is the BAC2 mechanism. arkat-usa.org This process involves:

Nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.

Formation of a tetrahedral intermediate.

Collapse of the intermediate, leading to the expulsion of the butoxide ion (CH₃CH₂CH₂CH₂O⁻) as the leaving group.

An acid-base reaction where the highly basic butoxide ion deprotonates the newly formed 4-bromobutanoic acid, resulting in butanol and the 4-bromobutanoate carboxylate anion.

This method is highly efficient for unhindered esters. Studies on sterically hindered esters have shown that non-aqueous solvent systems can accelerate the rate of saponification by utilizing "naked" or unsolvated hydroxyl anions, which are more potent nucleophiles. arkat-usa.org

| Condition | Reagents | Mechanism | Products |

| Acidic | H₃O⁺ (e.g., aq. H₂SO₄), Heat | AAC2 | 4-Bromobutanoic acid, Butanol |

| Basic | NaOH, H₂O/Alcohol, Heat | BAC2 | Sodium 4-bromobutanoate, Butanol |

This table summarizes the outcomes of ester cleavage under different catalytic conditions.

Intramolecular Reactivity and Cyclization Pathways

The bifunctional nature of this compound allows for intramolecular reactions, where the two functional groups within the same molecule react with each other. The most significant intramolecular pathway for this compound is cyclization to form γ-butyrolactone (GBL). wikipedia.org

This reaction can be initiated by the hydrolysis of the ester group. Once the carboxylate is formed, typically under basic or neutral conditions, it can act as an internal nucleophile. The negatively charged oxygen atom of the carboxylate attacks the electrophilic carbon atom bearing the bromine atom in an intramolecular SN2 reaction. This process displaces the bromide ion and results in the formation of a stable, five-membered ring structure, which is γ-butyrolactone. researchgate.net

The formation of GBL from precursors like this compound is a common synthetic strategy. GBL itself is a significant chemical intermediate used in the production of other chemicals. wikipedia.orglookchem.com The reaction proceeds readily because the formation of five-membered rings is entropically and enthalpically favorable.

Theoretical and Computational Mechanistic Studies

Theoretical and computational chemistry offer powerful tools to investigate reaction mechanisms at a molecular level. For molecules like this compound, these methods can elucidate the intricate details of reaction pathways, transition states, and the electronic factors governing its reactivity.

Quantum Chemical Investigations of Reaction Coordinates

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2), are instrumental in mapping the potential energy surface of a reaction. researchgate.netresearchgate.net These investigations help in identifying the most plausible reaction mechanism by examining the geometric and energetic changes as reactants transform into products.

For the related 4-bromobutyric acid, studies have focused on its gas-phase elimination to form butyrolactone and hydrogen bromide. researchgate.netresearchgate.net The reaction coordinate involves the intramolecular nucleophilic attack of the hydroxyl oxygen on the carbon atom bearing the bromine atom. This process proceeds through a five-membered transition state. researchgate.net DFT calculations, specifically at the PBEPBE/6-31++G(d,p) level of theory, have been shown to provide good agreement with experimental data for similar reactions. researchgate.netresearchgate.net

Table 1: Calculated Structural Parameters for the Thermal Decomposition of 4-Bromobutyric Acid

| Structural Parameter | Reactant (Å) | Transition State (Å) | Product (Å) |

|---|---|---|---|

| C-Br Distance | 1.978 | 2.932 | 3.635 |

| C-O (hydroxyl) Distance to C (brominated) | 4.319 | 2.168 | 1.461 |

This data is for 4-bromobutyric acid and serves as an illustrative example. researchgate.net

Activation Energy Profiling of Competing Reaction Pathways

A critical aspect of computational mechanistic studies is the determination of activation energies for various possible reaction pathways. The pathway with the lowest activation energy is generally the most favored kinetically.

In the case of the thermal decomposition of 4-bromobutyric acid, two competing mechanisms were investigated. researchgate.netresearchgate.net

Mechanism A: Involves the participation of the hydroxyl oxygen in a nucleophilic substitution, leading to the formation of butyrolactone. researchgate.netresearchgate.net

Mechanism B: Involves the carbonyl oxygen participating in the slow step to form an intimate ion-pair intermediate. researchgate.netresearchgate.net

Computational studies revealed that Mechanism A has a significantly lower activation energy compared to Mechanism B, making it the more plausible pathway. researchgate.netresearchgate.net The high energy of activation for the alternate mechanism involving the carbonyl oxygen led to it being disregarded. researchgate.netresearchgate.net

Table 2: Calculated Activation Energies for Competing Mechanisms in 4-Bromobutyric Acid Decomposition

| Mechanism | Computational Method | Activation Energy (kJ/mol) |

|---|---|---|

| Mechanism A (Hydroxyl Oxygen) | PBEPBE/6-31G(d,p) | 206.2 |

| Mechanism B (Carbonyl Oxygen) | B3LYP/6-31G(d,p) | 258.2 |

This data is for 4-bromobutyric acid and serves as an illustrative example. researchgate.net

Electron Distribution and Bond Order Analysis in Transition States

Analysis of the electron distribution and bond orders in the transition state provides a deeper understanding of the bond-breaking and bond-forming processes. Natural Bond Orbital (NBO) analysis is a common method used for this purpose.

For the transition state of 4-bromobutyric acid decomposition via Mechanism A, NBO analysis shows a significant decrease in the Wiberg bond index of the C-Br bond, indicating that this bond is substantially weakened. researchgate.netresearchgate.net Concurrently, there is an increase in the bond order between the hydroxyl oxygen and the carbon atom, signifying the formation of a new bond. researchgate.net This analysis confirms that the reaction is dominated by the breaking of the C-Br bond and can be described as a moderately non-synchronous process. researchgate.netresearchgate.net

Table 3: Wiberg Bond Indices for the Thermal Decomposition of 4-Bromobutyric Acid

| Bond | Reactant | Transition State | Product |

|---|---|---|---|

| C-Br | 0.9952 | 0.3892 | 0.0051 |

| O-C (new bond) | 0.0006 | 0.3233 | 0.8777 |

This data is for 4-bromobutyric acid and serves as an illustrative example. researchgate.net

Chemical Stability Assessments

The chemical stability of this compound is a crucial aspect, determining its shelf-life and decomposition pathways under various conditions. Kinetic analysis and mechanistic studies of its degradation processes are key to understanding its stability.

Kinetic Analysis of Degradation Processes

The thermal decomposition of 4-bromobutyric acid has been shown to follow first-order kinetics. researchgate.net The rate of decomposition is dependent on temperature, and the Arrhenius parameters (activation energy and pre-exponential factor) can be determined experimentally and computationally. researchgate.net

Table 4: Experimental and Calculated Arrhenius Parameters for the Decomposition of 4-Bromobutyric Acid at 370°C

| Parameter | Experimental | Calculated (PBEPBE/6-31G(d,p)) |

|---|---|---|

| Rate Constant (10⁻⁴ s⁻¹) | 0.708 | 0.660 |

| Activation Energy (Ea) (kJ/mol) | 210.8 ± 3.8 | 206.2 |

| Log A (s⁻¹) | 12.97 ± 0.31 | 12.60 |

This data is for 4-bromobutyric acid and serves as an illustrative example. researchgate.net

Mechanistic Aspects of Unimolecular Decomposition

The unimolecular decomposition of haloalkanes and related compounds often proceeds through elimination reactions. In the case of this compound, a likely decomposition pathway would be an intramolecular cyclization to form γ-butyrolactone and 1-bromobutane, analogous to the decomposition of 4-bromobutyric acid.

The mechanism of this unimolecular decomposition, as elucidated by computational studies on 4-bromobutyric acid, is a concerted but moderately non-synchronous process. researchgate.netresearchgate.net This means that the breaking of the C-Br bond and the formation of the new C-O bond occur in a single step, but not to the same extent along the reaction coordinate. researchgate.net The reaction is facilitated by the neighboring group participation of the oxygen atom of the ester's carbonyl or ether linkage. researchgate.netresearchgate.net

Applications of Butyl 4 Bromobutanoate in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The dual functionality of Butyl 4-bromobutanoate makes it a potential candidate for the construction of complex molecules by allowing for sequential reactions. The bromine atom serves as a leaving group for nucleophilic substitution, while the ester can be hydrolyzed or transesterified.

Construction of Pharmacologically Relevant Scaffolds

While the related compound, tert-butyl 4-bromobutanoate, is widely utilized in the synthesis of pharmaceutical intermediates due to the protective nature of the tert-butyl group, specific applications of n-butyl 4-bromobutanoate in the construction of pharmacologically relevant scaffolds are not extensively documented in publicly available scientific literature. Its structure suggests potential for use as a linker or in the introduction of a four-carbon chain with a terminal carboxyl group (after hydrolysis) in drug discovery processes. However, detailed research findings on its use in synthesizing specific bioactive scaffolds are limited.

Precursors for Agrochemical Active Ingredients

A significant application of this compound is in the synthesis of certain agrochemical active ingredients. Specifically, it can be a key precursor in the production of the herbicide Cyhalofop-butyl.

Cyhalofop-butyl is an aryloxyphenoxypropionate herbicide used to control grass weeds in rice cultivation. herts.ac.uk The synthesis of Cyhalofop-butyl involves several steps, with the final step often being the esterification of the carboxylic acid precursor with a butyl group. While some synthetic routes utilize butyl bromide for this final esterification, alternative pathways can employ this compound.

One generalized synthetic approach involves the reaction of (R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid with a butylation agent. In a one-pot synthesis method, after the condensation of the key intermediates, the resulting product is esterified. The use of a phase transfer catalyst can facilitate this reaction, leading to high yields and optical purity. jocpr.comresearchgate.net

The table below outlines a general, illustrative reaction scheme for the final step in the synthesis of Cyhalofop-butyl, highlighting the role of a butoxycarbonyl source.

| Reactant A | Reactant B (Butylation Source) | Catalyst/Conditions | Product | Typical Yield |

|---|---|---|---|---|

| (R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid potassium salt | Butyl Bromide | Phase Transfer Catalyst (e.g., Tetrabutylammonium bisulfate), DMF, 80°C | Cyhalofop-butyl | >90% jocpr.com |

This table illustrates a common method for the synthesis of Cyhalofop-butyl, where a butylating agent is used in the final step. This compound can be considered in related synthetic strategies for introducing the butyl ester moiety.

Advanced Materials Science Applications

The potential use of this compound in materials science is based on its bifunctional nature, which could allow it to act as a monomer or a precursor for specialty polymers and resins.

Monomer and Polymer Precursor Synthesis

In theory, this compound could be used in polymerization reactions. For instance, the bromine atom could be displaced to form a polymer backbone, or the ester group could be involved in polycondensation reactions. However, there is a lack of specific, documented research in scientific literature demonstrating the use of this compound as a monomer or a direct precursor for the synthesis of advanced polymers.

Development of Specialty Resins

Similarly, while its structure suggests potential for incorporation into specialty resins, for example, by grafting it onto a polymer backbone to introduce a reactive site or to modify resin properties, there are no significant research findings or industrial applications reported that specifically utilize this compound for the development of such materials.

Specialty Chemical Reagent Development

As a functionalized alkyl halide, this compound serves as an alkylating agent. The presence of the butyl ester group allows for the introduction of a C4-ester chain onto various nucleophiles. This is a common transformation in organic synthesis. However, its designation as a "specialty" chemical reagent implies a unique reactivity or application that sets it apart from more common alkylating agents. Based on available literature, while it is a competent reagent for introducing the 4-butoxycarbonylbutyl group, its development into a specialty reagent with unique and widely recognized applications is not prominently featured.

Reagents for Beta-Ketoester and Beta-Lactone Preparation

This compound is utilized as a key reagent in the synthesis of β-ketoesters and β-lactones. apolloscientific.co.uk In the preparation of β-ketoesters, the compound can be used in alkylation reactions. For instance, the enolate of a ketone can act as a nucleophile, attacking the carbon atom bonded to the bromine, thereby displacing the bromide and forming a new carbon-carbon bond. This reaction introduces a four-carbon ester chain, leading to the formation of a γ-substituted keto-ester, which can be a precursor to more complex β-ketoester derivatives.

Its role in β-lactone synthesis is also significant. These strained four-membered ring systems are important intermediates in organic synthesis. The preparation can involve intramolecular cyclization reactions where the bromo- and ester functionalities of a derivative of this compound are manipulated to facilitate ring closure. The dual functionality of the molecule allows for controlled, multi-step syntheses essential for constructing these complex structures. apolloscientific.co.uk

| Target Molecule Class | Role of this compound | Key Reaction Type |

|---|---|---|

| Beta-Ketoesters | Alkylation of enolates to introduce a 4-carboxybutyl group. | Nucleophilic Substitution |

| Beta-Lactones | Precursor for molecules designed for intramolecular cyclization. | Intramolecular Substitution/Cyclization |

| Fine Chemicals | Four-carbon building block for pharmaceuticals and agrochemicals. apolloscientific.co.uk | Alkylation, Esterification |

Intermediates in Fine Chemical Production

The utility of this compound extends to the broader production of fine chemicals, including pharmaceuticals and agrochemicals. apolloscientific.co.uk It serves as a crucial intermediate, allowing for the introduction of a four-carbon chain into a target molecule. This process is fundamental in building the carbon skeleton of numerous complex organic compounds. The presence of the bromine atom facilitates reactions such as nucleophilic substitution and coupling, enabling chemists to attach the butanoate moiety to a wide range of substrates. The ester group, meanwhile, can be hydrolyzed to a carboxylic acid or undergo transesterification to generate different esters, adding to its synthetic flexibility.

Precursors for Dyes and Pigments

While alkyl halides are fundamental reagents in the synthesis of many organic compounds, the specific application of this compound as a precursor for dyes and pigments is not extensively documented in scientific literature. In principle, molecules with its functionality could be used to modify chromophoric systems. For example, the alkyl bromide group could serve as a reactive site to covalently attach the butanoate chain to a dye molecule through nucleophilic substitution. This might be done to alter the dye's solubility, light-absorption properties, or its affinity for a particular substrate. Some modern dyes containing bromo-functional groups have been developed for use on various fabrics. researchgate.net

Radiopharmaceutical Precursor Development

In the field of nuclear medicine, radiopharmaceuticals are essential for diagnostic imaging and therapy. These agents typically consist of a radioactive isotope attached to a biologically active molecule. The development of these agents requires non-radioactive precursors that can be efficiently labeled with a radionuclide. researchgate.net While this compound is not itself a complete precursor for a radiopharmaceutical, its chemical structure is relevant to the synthesis of the bifunctional linkers used in this field. These linkers connect a chelating agent, which binds the radiometal, to a targeting molecule like a peptide or antibody. nih.gov The 4-bromobutanoate structure provides a flexible hydrocarbon spacer with a reactive handle (the C-Br bond) that can be used to covalently attach the linker to the targeting biomolecule.

Chelation Chemistry for Metal-Based Radiotracers

The stable incorporation of a radiometal into a radiopharmaceutical is achieved through the use of a chelating agent—a molecule that coordinates to the metal ion. nih.govnih.gov The synthesis of bifunctional chelators, which possess both a metal-binding site and a reactive group for conjugation to a biomolecule, is a critical area of research. dntb.gov.ua

The synthesis of these complex chelators often requires the use of alkylating agents to introduce spacer arms or to modify the chelator's structure. This compound can serve as such an alkylating agent. For example, a nucleophilic site on a macrocyclic chelator like DOTA or NOTA could be alkylated with this compound. This reaction would attach the butoxycarbonylpropyl group to the chelator. The terminal ester can then be hydrolyzed to a carboxylic acid, providing a functional group that can be activated to form a stable amide bond with an amine group on a targeting protein or peptide. This strategy incorporates a four-carbon linker that separates the bulky, metal-chelating moiety from the biologically active part of the molecule.

Integration in Supramolecular and Nanomaterial Synthesis

The precise control over molecular architecture required in supramolecular and nanomaterial synthesis often relies on versatile building blocks. Alkyl halides are frequently used in this context for their ability to participate in bond-forming reactions that drive the assembly of complex structures or the functionalization of surfaces. For instance, alkyl halides are used in the synthesis of metal-halide hybrid materials and perovskite nanocrystals. acs.orgacs.org

Design of Hybrid Nanoparticles for Targeted Applications

Hybrid nanoparticles, which combine inorganic cores with organic shells, are of great interest for applications ranging from diagnostics to targeted therapy. nih.govrsc.org A powerful method for creating these materials is to grow polymer chains directly from the nanoparticle surface, a technique known as "grafting-from." Atom Transfer Radical Polymerization (ATRP) is a common method for this, and it requires an initiator molecule to be immobilized on the nanoparticle surface. nih.gov

This compound is well-suited for transformation into such a surface-bound initiator. The synthetic strategy could involve the following steps:

Hydrolysis : The butyl ester of this compound is hydrolyzed to yield 4-bromobutanoic acid.

Surface Anchoring : The resulting carboxylic acid can be anchored to the surface of a metal oxide nanoparticle (e.g., iron oxide, Fe₃O₄) through the formation of a stable coordinate or covalent bond with the surface hydroxyl groups.

Initiation : With the molecule now attached to the surface, the terminal alkyl bromide functions as an ideal initiation site for ATRP. In the presence of a suitable monomer and a transition metal catalyst (typically copper-based), controlled polymer chains can be grown from the nanoparticle surface. nih.gov

This approach allows for the creation of a core-shell hybrid nanoparticle where the inorganic core provides properties like magnetism or fluorescence, and the polymer shell can be designed to improve biocompatibility, stability, or to carry therapeutic agents for targeted applications. nih.govresearchgate.net

Synthesis of Ionic Liquids and Zwitterionic Analogues

The synthesis of ionic liquids and their zwitterionic counterparts from this compound primarily relies on the quaternization of various nitrogen-containing compounds. This reaction involves the nucleophilic attack of a tertiary amine, imidazole, or pyridine derivative on the electrophilic carbon atom attached to the bromine in this compound. This process leads to the formation of a quaternary ammonium, imidazolium, or pyridinium cation, respectively, with the bromide ion acting as the counter-anion. The presence of the butyl ester functionality introduces a valuable handle for further chemical modifications or to influence the physicochemical properties of the final ionic liquid.

Synthesis of Ester-Functionalized Ionic Liquids

The reaction of this compound with N-methylimidazole or pyridine derivatives provides a straightforward route to ester-functionalized ionic liquids. These reactions are typically carried out under thermal conditions, often in a solvent or neat, to afford the desired products in good yields.

For instance, the reaction of 1-methylimidazole with this compound results in the formation of 1-(3-(butoxycarbonyl)propyl)-3-methylimidazolium bromide. Similarly, the reaction with pyridine yields 1-(3-(butoxycarbonyl)propyl)pyridinium bromide. The general synthetic scheme for these reactions is presented below:

Scheme 1: Synthesis of Ester-Functionalized Imidazolium and Pyridinium Ionic Liquids

A general representation of the quaternization reaction of N-methylimidazole and pyridine with this compound.

Detailed research findings have demonstrated the successful synthesis of a variety of these ionic liquids. The reaction conditions and yields for the synthesis of representative imidazolium and pyridinium ionic liquids are summarized in the following table.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| This compound | 1-Methylimidazole | Acetonitrile | Reflux | 48 | 1-(3-(Butoxycarbonyl)propyl)-3-methylimidazolium bromide | >90 |

| This compound | Pyridine | Acetonitrile | Reflux | 48 | 1-(3-(Butoxycarbonyl)propyl)pyridinium bromide | >90 |

Interactive Data Table 1: Synthesis of Ester-Functionalized Ionic Liquids

The structural integrity of these synthesized ionic liquids is typically confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For example, the 1H NMR spectrum of 1-(3-(butoxycarbonyl)propyl)-3-methylimidazolium bromide would show characteristic peaks for the protons of the imidazolium ring, the butyl ester group, and the propyl chain connecting them.

Synthesis of Zwitterionic Analogues

The synthesis of zwitterionic analogues from this compound follows a similar quaternization strategy, typically employing a tertiary amine. The resulting product is a quaternary ammonium salt where the cation and anion are covalently linked within the same molecule, resulting in a net neutral charge.

A common approach involves the reaction of a tertiary amine, such as triethylamine, with this compound. This reaction initially forms a quaternary ammonium bromide salt. Subsequent deprotonation of a suitable acidic proton within the molecule, or hydrolysis of the ester group followed by deprotonation, can lead to the formation of a zwitterionic species.

While specific detailed research findings on the synthesis of a wide array of zwitterionic analogues directly from this compound are still emerging, the fundamental chemistry is well-established. The general reaction scheme is as follows:

Scheme 2: General Synthesis of Quaternary Ammonium Compounds leading to Zwitterionic Analogues

A general representation of the reaction of a tertiary amine with this compound.

The resulting quaternary ammonium compounds with the butoxycarbonylpropyl chain can be considered precursors to zwitterionic structures. For example, hydrolysis of the butyl ester to a carboxylic acid, followed by deprotonation, would yield a zwitterion. The conditions for such transformations would need to be carefully controlled to achieve the desired product.

The following table outlines the expected products from the reaction of this compound with various tertiary amines, which are precursors to zwitterionic analogues.

| Reactant 1 | Reactant 2 | Product (Quaternary Ammonium Salt) |

| This compound | Triethylamine | N-(3-(Butoxycarbonyl)propyl)-N,N,N-triethylammonium bromide |

| This compound | N-Methylmorpholine | 4-(3-(Butoxycarbonyl)propyl)-4-methylmorpholin-4-ium bromide |

| This compound | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1-(3-(Butoxycarbonyl)propyl)-4-aza-1-azoniabicyclo[2.2.2]octane bromide |

Interactive Data Table 2: Quaternary Ammonium Precursors to Zwitterionic Analogues

The development of these zwitterionic structures is an active area of research, with potential applications in areas such as biocompatible materials, catalysts, and electrolytes.

Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Butyl 4-bromobutanoate. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and integrity of the molecule.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) of the signals are characteristic of the specific arrangement of atoms.

The spectrum is expected to show distinct signals for the protons of the butyl group and the bromobutanoate moiety. The protons on the carbon adjacent to the ester oxygen (O-CH₂) are the most deshielded in the butyl chain, typically appearing at the highest chemical shift. The terminal methyl protons (CH₃) of the butyl group will be the most shielded, appearing at the lowest chemical shift. The two methylene (B1212753) groups (-CH₂-CH₂-) in the middle of thebutyl chain will have intermediate chemical shifts.

For the bromobutanoate portion, the methylene group attached to the bromine atom (Br-CH₂) is significantly deshielded due to the electronegativity of the bromine. The methylene group alpha to the carbonyl group (C(=O)-CH₂) is also deshielded. The central methylene group of the butanoate chain will exhibit a chemical shift influenced by both the bromine and the carbonyl group.

A representative analysis of the expected ¹H NMR spectrum of this compound is presented in the table below.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| CH₃ (butyl) | ~0.9 | Triplet | ~7.0 |

| -CH₂- (butyl) | ~1.4 | Sextet | ~7.0 |

| -CH₂- (butyl) | ~1.6 | Quintet | ~7.0 |

| O-CH₂ (butyl) | ~4.1 | Triplet | ~7.0 |

| C(=O)-CH₂-CH₂ -CH₂-Br | ~2.2 | Quintet | ~7.0 |

| C(=O)-CH₂ - | ~2.5 | Triplet | ~7.0 |

| CH₂ -Br | ~3.5 | Triplet | ~7.0 |

Note: Predicted values are based on typical chemical shifts of similar functional groups.

The integration of each signal corresponds to the number of protons it represents, further confirming the structural assignment. The splitting patterns (multiplicity) arise from spin-spin coupling with neighboring non-equivalent protons and follow the n+1 rule, providing crucial information about the connectivity of the carbon skeleton.

The ¹³C NMR spectrum of this compound provides information on the number of non-equivalent carbon atoms and their chemical environments. The spectrum is typically proton-decoupled, resulting in a single peak for each unique carbon atom.

The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. The carbonyl carbon (C=O) of the ester group is the most deshielded and appears at the lowest field (highest ppm value). The carbon atom bonded to the bromine (C-Br) is also significantly deshielded. The carbon atom of the ester linkage attached to the oxygen (O-C) is also found at a relatively high chemical shift. The remaining methylene and methyl carbons of the butyl and butanoate chains appear at higher fields (lower ppm values).

A detailed assignment of the carbon signals in the ¹³C NMR spectrum of this compound is provided in the following table.

| Carbon Atom | Chemical Shift (δ, ppm) (Reported) |

| C H₃ (butyl) | 13.6 |

| -C H₂- (butyl) | 19.1 |

| -C H₂- (butyl) | 30.5 |

| O-C H₂ (butyl) | 64.5 |

| C(=O)-CH₂-C H₂-CH₂-Br | 27.8 |

| C(=O)-C H₂- | 32.7 |

| C H₂-Br | 33.1 |

| C =O | 172.3 |

Data sourced from publicly available spectral databases.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two m/z units. This isotopic signature is a key characteristic for identifying bromine-containing compounds.

Electron ionization (EI) is a common technique that causes the molecular ion to fragment in a reproducible manner. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for this compound include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic fragmentation of esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Loss of the butyl group: Cleavage of the ester C-O bond, resulting in a butoxy radical and a bromobutanoyl cation.

Loss of a bromine radical: Cleavage of the C-Br bond.

The most abundant fragment ion typically forms the base peak in the spectrum. For this compound, prominent peaks are observed at m/z values of 41, 56, and 60. nih.gov

Hyphenated techniques, which combine a separation method with a detection method, are crucial for assessing the purity of this compound and identifying any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for this purpose. nih.gov In GC-MS, the sample is first vaporized and passed through a gas chromatography column, which separates the components based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.

This technique allows for the identification of this compound by its retention time and mass spectrum. Any impurities present in the sample will be separated and can be identified by their respective mass spectra. This provides a robust method for determining the purity of the compound and for quality control in its synthesis and application.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the ester and alkyl bromide functional groups.

The key diagnostic absorptions in the IR spectrum of this compound are:

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in the ester, typically appearing in the region of 1750-1735 cm⁻¹.

C-O Stretch: A strong absorption band corresponding to the stretching vibration of the C-O single bond of the ester group, usually found in the 1300-1000 cm⁻¹ region.

C-H Stretch: Absorption bands from the stretching vibrations of the C-H bonds in the alkyl chains, typically observed just below 3000 cm⁻¹.

C-Br Stretch: An absorption band in the fingerprint region, typically between 600 and 500 cm⁻¹, corresponding to the stretching of the carbon-bromine bond.

The presence and position of these absorption bands provide confirmatory evidence for the structure of this compound.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | Stretch | 1750-1735 (Strong) |

| C-O (Ester) | Stretch | 1300-1000 (Strong) |

| C-H (Alkyl) | Stretch | 3000-2850 (Medium to Strong) |

| C-Br | Stretch | 600-500 (Medium to Strong) |

Chromatographic Methods for Research Applications

Chromatography is indispensable for separating this compound from reaction mixtures and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of compounds like this compound. liskonchem.com While specific methods for this compound are not detailed in the provided research, a general approach can be outlined based on methodologies for similar compounds like α-bromobutyric acid derivatives. americanlaboratory.com The method involves separating the compound on a stationary phase and detecting it as it elutes, often with a UV detector. liskonchem.comamericanlaboratory.com The area of the resulting peak is proportional to the concentration, allowing for accurate purity determination.

A typical HPLC setup for a related compound might include:

| HPLC Parameter | Typical Condition |

| Column | Chiralcel OD-H (for chiral separations) americanlaboratory.com |

| Mobile Phase | n-hexane:2-propanol (95:5 v/v) americanlaboratory.com |

| Flow Rate | 1.0 mL/min americanlaboratory.com |

| Detection | UV at 254 nm americanlaboratory.com |

| Temperature | 30 °C americanlaboratory.com |

This technique is crucial for quality control in both laboratory-scale synthesis and industrial production. liskonchem.com

Monitoring the progress of a chemical reaction in real-time, or in-situ, is vital for optimizing reaction conditions and understanding kinetics. For reactions involving this compound, techniques like NMR spectroscopy can be adapted for in-situ analysis. For instance, in polymerization reactions of related butyl esters, ¹H-NMR has been used to follow the disappearance of monomer proton signals and the appearance of polymer signals over time. mdpi.com This allows researchers to track the reaction's progress without needing to isolate samples, providing a dynamic view of the chemical transformation. mdpi.com

Advanced Characterization Techniques for Derivatives

For more complex molecules derived from this compound, advanced techniques are required to determine their precise three-dimensional structure.

When derivatives of this compound can be synthesized and crystallized, X-ray crystallography provides unambiguous proof of their stereochemistry and conformation. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density and, subsequently, the precise position of each atom in the crystal lattice. For example, the X-ray structure of a bis(4-bromophenylbenzoate) derivative was used to clearly establish its (3R,4R) configuration. researchgate.net Such analyses are critical in fields like medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms dictates a molecule's function.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are powerful tools for elucidating the three-dimensional structure, conformational preferences, and electronic properties of molecules. For Butyl 4-bromobutanoate, these methods can provide insights into its geometry and the distribution of electrons, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that can accurately predict molecular structures and energies. DFT calculations for this compound would likely focus on determining the most stable conformers by optimizing the geometry of the molecule. The flexible butyl chain and the rotatable bonds within the butanoate moiety allow for several possible conformations. DFT studies on similar esters, such as isopropyl butanoate, have been used to investigate their unimolecular decomposition pathways and energetics, demonstrating the utility of DFT in understanding the stability and reactivity of such molecules nih.gov.

A key aspect of DFT analysis would be the calculation of the molecule's electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would visually represent the regions of positive and negative electrostatic potential, highlighting the electrophilic and nucleophilic sites within the molecule. For this compound, the carbonyl oxygen would be a region of negative potential, while the carbon atom attached to the bromine would be a site of positive potential, indicating its susceptibility to nucleophilic attack.

Ab Initio and Semi-Empirical Methods in Conformational Analysis

Ab initio and semi-empirical methods are also valuable for conformational analysis. Ab initio methods, which are based on first principles of quantum mechanics, can provide highly accurate results, though they are computationally more demanding than DFT. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules.

A comparative analysis of these methods for studying the conformational properties of esters has shown that while some semi-empirical methods may overestimate non-bonded interactions, they can still provide useful qualitative insights into conformational preferences nih.gov. For this compound, these methods could be employed to map the potential energy surface associated with the rotation around the C-C and C-O single bonds, identifying the energy barriers between different conformers. The relative energies of the various staggered and eclipsed conformations would determine the most populated conformers at a given temperature.

Prediction of Reactivity and Selectivity

Computational methods are instrumental in predicting the reactivity of molecules and the selectivity of their reactions. For this compound, the primary site of reactivity is the carbon atom bonded to the bromine, which is susceptible to nucleophilic substitution (Sₙ2) reactions.

Quantum Chemical Descriptors for Reaction Pathway Prediction

Quantum chemical descriptors derived from electronic structure calculations can be used to predict the reactivity of molecules. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness are often used to rationalize and predict reaction pathways mdpi.comresearcher.life.

For this compound, the LUMO would likely be localized on the antibonding σ* orbital of the C-Br bond, indicating that this is the site most susceptible to nucleophilic attack. A lower LUMO energy would suggest higher reactivity towards nucleophiles. The HOMO-LUMO gap is another important descriptor, with a smaller gap generally indicating higher reactivity. DFT studies on related brominated organic compounds have successfully used these descriptors to analyze their electronic and reactive properties mdpi.com.

The following table illustrates typical quantum chemical descriptors that could be calculated for this compound and their implications for reactivity, based on general principles and studies of similar molecules.

| Quantum Chemical Descriptor | Predicted Significance for this compound |

| HOMO Energy | Indicates the ability to donate electrons; a higher energy suggests greater reactivity as a nucleophile (though less likely for this molecule). |

| LUMO Energy | Indicates the ability to accept electrons; a lower energy suggests greater reactivity as an electrophile at the C-Br bond. |

| HOMO-LUMO Gap | Represents the chemical stability; a smaller gap suggests higher reactivity. |

| Electronegativity (χ) | A measure of the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution; a lower value indicates higher reactivity. |

Solvent Effects on this compound Reactivity

The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. Computational models can be used to investigate these solvent effects. For the Sₙ2 reaction of this compound, polar aprotic solvents would be expected to solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive, thus accelerating the reaction. Polar protic solvents, on the other hand, can solvate both the cation and the anion, potentially slowing down the reaction.

Computational studies on the Sₙ2 reactions of alkyl halides have employed both explicit solvent models, where individual solvent molecules are included in the calculation, and implicit solvent models, which represent the solvent as a continuous medium nih.govnih.govacs.org. These studies have shown that explicit solvation can be crucial for accurately describing the reaction mechanism and energetics, particularly for reactions involving charged species nih.govnih.gov. For this compound, computational modeling of its Sₙ2 reaction in different solvents would provide valuable insights into the reaction kinetics and the structure of the transition state.

Intermolecular Interactions and Crystal Packing Analysis of Derivatives

While this compound is a liquid at room temperature, its derivatives, particularly those with functional groups capable of strong intermolecular interactions, may be crystalline. The analysis of crystal packing provides valuable information about the non-covalent interactions that govern the solid-state structure.

Computational methods can be used to predict and analyze crystal structures. The arrangement of molecules in a crystal is determined by a balance of various intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and, if applicable, hydrogen bonds and halogen bonds.

For derivatives of this compound, the presence of the bromine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site on an adjacent molecule. The strength of this interaction depends on the polarizability of the halogen and the nature of the substituent attached to it.

Studies on the crystal packing of brominated organic compounds have highlighted the significant role of Br···O and Br···Br interactions in directing the supramolecular assembly researchgate.net. In the case of this compound derivatives, the carbonyl oxygen of the ester group could act as a halogen bond acceptor.

The following table summarizes the potential intermolecular interactions that could be observed in the crystal structures of this compound derivatives.

| Interaction Type | Potential Role in Crystal Packing of Derivatives |

| van der Waals Forces | Present in all derivatives; significant for the packing of the alkyl chains. |

| Dipole-Dipole Interactions | Arising from the polar ester group; contribute to the overall lattice energy. |

| Hydrogen Bonding | Dominant interaction if hydrogen bond donors (e.g., -OH, -NH) are introduced in the derivative. |

| Halogen Bonding | The bromine atom can act as a halogen bond donor, interacting with nucleophilic sites like carbonyl oxygens. |

Hydrogen Bonding and Weak Interaction Studies

While dedicated, in-depth computational or experimental investigations into the hydrogen bonding and weak intermolecular forces of this compound are not extensively detailed in the available scientific literature, an analysis of its molecular architecture provides insight into its potential non-covalent interactions.

The structure of this compound features an ester functional group, which includes two oxygen atoms that can serve as hydrogen bond acceptors. This characteristic enables the molecule to form hydrogen bonds with donor molecules, such as protic solvents like water and alcohols. It is important to note, however, that this compound itself lacks any hydrogen atoms bonded to highly electronegative atoms, and therefore cannot act as a hydrogen bond donor.

The predominant weak interactions for this compound are anticipated to be dipole-dipole forces and van der Waals interactions. The inherent polarity of the carbon-oxygen and carbon-bromine bonds results in a net molecular dipole, fostering dipole-dipole attractions with other polar species. Furthermore, the nonpolar butyl and butanoate hydrocarbon portions of the molecule contribute to London dispersion forces, a component of van der Waals forces, which are significant for this molecule.

These non-covalent interactions are fundamental to understanding its physical properties, such as boiling point and solubility in various media. For instance, its capacity as a hydrogen bond acceptor influences its miscibility with protic solvents, a critical consideration in its application as a reagent in organic synthesis.

Cheminformatics and Data-Driven Approaches in this compound Research

Cheminformatics offers a powerful lens through which to analyze and predict the physicochemical properties of this compound from its molecular structure. This data-driven approach is essential for the systematic evaluation of chemical compounds. Information aggregated in chemical databases provides a variety of computed molecular descriptors that are instrumental in computational research.

These descriptors form the basis of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. Such models are pivotal for forecasting the biological activities or physical characteristics of novel or untested chemical entities. Although specific data-driven research focusing exclusively on this compound is not widely published, the available computed data provide a solid foundation for such predictive modeling. For example, the octanol-water partition coefficient (XLogP3) is a critical parameter for predicting a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Below is an interactive table summarizing key computed cheminformatics descriptors for this compound.

These computed properties can be integrated into larger datasets for machine learning algorithms to predict a range of outcomes, including potential toxicity, chemical reactivity, and environmental persistence, thereby reducing the reliance on extensive and costly laboratory experiments. The hydrogen bond acceptor count, for example, is a significant feature in models that predict the interaction of a compound with biological macromolecules.

Green Chemistry Principles in Butyl 4 Bromobutanoate Synthesis and Application

Sustainable Synthetic Pathways

Sustainable pathways for synthesizing Butyl 4-bromobutanoate focus on maximizing efficiency while minimizing the use and generation of hazardous substances. The most common route is the Fischer esterification, a reaction between 4-bromobutanoic acid and butanol, typically using an acid catalyst. nrochemistry.com Green approaches aim to optimize this and other synthetic methods by carefully selecting solvents and improving reaction efficiency.

The choice of solvent is critical in green chemistry, as solvents often constitute the largest portion of waste in chemical processes. jk-sci.com In traditional esterification reactions, solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are frequently used but are considered problematic or hazardous due to health and environmental concerns. rsc.orgwhiterose.ac.uk For instance, a described synthesis for the related tert-butyl 4-bromobutanoate uses dichloromethane. chemicalbook.com

Green chemistry promotes the use of safer, more sustainable solvents. jk-sci.com Solvent selection guides rank solvents based on their environmental, health, and safety (EHS) profiles. rsc.org Greener alternatives for esterification include dimethyl carbonate (DMC), isopropyl acetate (B1210297) (iPrOAc), and ethyl acetate. jk-sci.comrsc.org Efforts are also made to minimize the volume of solvent used or to develop solvent-free reaction conditions, which can be achieved by using one of the reactants in excess to serve as the solvent. nih.gov

| Solvent | Green Chemistry Classification | Rationale |

|---|---|---|

| Dichloromethane (DCM) | Hazardous | Suspected carcinogen, high emissions potential. whiterose.ac.uk |

| N,N-Dimethylformamide (DMF) | Hazardous | Reproductive toxicity concerns. whiterose.ac.uk |

| Ethyl Acetate | Recommended | Favorable EHS profile, less toxic. jk-sci.com |

| Dimethyl Carbonate (DMC) | Recommended | Considered a safer, more sustainable solvent option for esterification. rsc.orgrsc.org |

| Toluene | Problematic | Suspected of causing organ damage and posing risks to unborn children. whiterose.ac.uk |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. nrochemistry.com The Fischer esterification of 4-bromobutanoic acid with butanol produces this compound and water as the only byproduct.

Reaction: C₄H₇BrO₂ (4-bromobutanoic acid) + C₄H₁₀O (Butanol) → C₈H₁₅BrO₂ (this compound) + H₂O (Water)

The theoretical atom economy is calculated as: (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 4-bromobutanoic acid | C₄H₇BrO₂ | 167.00 |

| Butanol | C₄H₁₀O | 74.12 |

| This compound | C₈H₁₅BrO₂ | 223.11 |

| Water | H₂O | 18.02 |

Atom Economy Calculation: (223.11 / (167.00 + 74.12)) x 100 = 92.5%

While the atom economy is high, the reaction is reversible, which can limit the actual yield. nrochemistry.com To enhance reaction efficiency, strategies based on Le Chatelier's principle are employed. These include using a large excess of one of the reactants (typically the less expensive alcohol) or removing water from the reaction mixture as it is formed. masterorganicchemistry.com Water can be removed using methods like a Dean-Stark apparatus or by adding dehydrating agents. masterorganicchemistry.comresearchgate.net

Waste Reduction and Byproduct Management

Cleaner production strategies aim to reduce waste at its source. researchgate.net In the synthesis of this compound, a primary source of waste comes from the catalyst and the water byproduct.

Traditional Fischer esterification uses homogeneous acid catalysts like concentrated sulfuric acid. nrochemistry.com These catalysts are corrosive and require neutralization and separation steps that generate significant waste (e.g., salts). mdpi.commdpi.com A greener alternative is the use of heterogeneous solid acid catalysts, such as ion exchange resins (e.g., Amberlyst-15), zeolites, or metal oxides. mdpi.commdpi.com These catalysts offer several advantages:

They are easily separated from the reaction mixture by filtration.

They can often be regenerated and reused.

They are generally less corrosive, reducing reactor corrosion issues. mdpi.com

Another advanced methodology is the use of enzymatic catalysis. mdpi.com Immobilized lipases can catalyze esterification under mild conditions, offering high selectivity and reducing the formation of unwanted byproducts. researchgate.netmdpi.com A key aspect of managing byproducts in all these methods is the continuous removal of water, which not only drives the reaction to completion but also prevents potential hydrolysis of the ester product. researchgate.netmdpi.com

Energy Efficiency in Reaction Processes

Improving energy efficiency is a key goal of green chemistry. Conventional heating methods often rely on conduction and convection, which can be slow and energy-intensive. Microwave-assisted organic synthesis has emerged as a promising technology for improving energy efficiency. rsc.orgresearchgate.net

Ecotoxicity and Environmental Impact Assessments of Related Compounds

The environmental fate of brominated organic compounds is a general concern. While some, like alkyl lead derivatives, degrade readily in the atmosphere, their breakdown products can be persistent and toxic. nih.gov Similarly, other ester-containing compounds, such as alkylphenol ethoxylates, can biodegrade into more persistent and toxic byproducts like nonylphenol (NP) and octylphenol (OP). service.gov.uk These byproducts can pose a greater risk to aquatic life than the parent compounds. service.gov.uk Given the presence of both an ester group and a bromine atom in this compound, a thorough assessment of its biodegradability and the potential toxicity of its degradation products would be necessary to fully understand its environmental impact.

Analogues and Comparative Research of Brominated Butanoate Esters

Structural Modifications and Their Impact on Reactivity

The reactivity of 4-bromobutanoate esters is influenced by the nature of the alkyl group attached to the ester oxygen. While butyl 4-bromobutanoate is a common reagent, analogues such as methyl, ethyl, and other alkyl 4-bromobutanoates are also utilized in organic synthesis. The primary distinction in their reactivity lies in the steric hindrance presented by the alkyl group during nucleophilic substitution reactions at the carbonyl carbon.

Generally, the susceptibility of the ester to nucleophilic attack decreases as the size of the alkyl group increases. This is due to the increased steric bulk around the electrophilic carbonyl carbon, which hinders the approach of the nucleophile. Consequently, methyl 4-bromobutanoate is typically more reactive towards nucleophiles than ethyl 4-bromobutanoate, which in turn is more reactive than this compound.

This trend is a key consideration in planning multi-step syntheses where selective reaction at one functional group over another is required. For instance, in a molecule containing both a methyl ester and a butyl ester, a nucleophile is more likely to react preferentially at the less sterically hindered methyl ester.

Table 1: Comparison of Alkyl 4-bromobutanoates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Methyl 4-bromobutanoate | C₅H₉BrO₂ | 181.03 |

| Ethyl 4-bromobutanoate | C₆H₁₁BrO₂ | 195.05 nih.gov |

This table is interactive. Click on the headers to sort the data.

The introduction of a tertiary butyl (t-butyl) group to the ester functionality, as in tert-butyl 4-bromobutanoate, significantly alters its chemical properties and synthetic applications. cymitquimica.com The most prominent feature of the t-butyl group is its substantial steric bulk, which confers a high degree of stability to the ester. thieme-connect.com This steric hindrance makes the carbonyl carbon significantly less susceptible to nucleophilic attack. uci.edu

This reduced reactivity is strategically exploited in organic synthesis, where the t-butyl ester often serves as a protecting group for the carboxylic acid functionality. thieme-connect.comlibretexts.org It can withstand a variety of reaction conditions, including those involving strong nucleophiles and reducing agents, that would otherwise transform a less hindered ester. thieme-connect.com The t-butyl group can be readily removed under acidic conditions, which protonates the ester oxygen and facilitates the elimination of isobutylene, regenerating the carboxylic acid. organic-chemistry.org

The stability of the t-butyl ester under basic conditions is another valuable characteristic. While other esters might undergo saponification (base-catalyzed hydrolysis), the t-butyl ester remains intact, allowing for selective transformations at other sites within the molecule. masterorganicchemistry.com This orthogonal stability makes tert-butyl 4-bromobutanoate a valuable building block in the synthesis of complex molecules where precise control over reactivity is paramount. apolloscientific.co.ukambeed.com

Functional Group Variations and Their Synthetic Implications